molecular formula C19H22N4O2S B2509774 (4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034431-14-4

(4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Cat. No. B2509774
CAS RN: 2034431-14-4
M. Wt: 370.47
InChI Key: FAAHPUFFAFTLQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies . For example, the crystal structure of a related compound was reported to be triclinic with specific dimensions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, compound 5a was found to inhibit the catalytical activity of PARP1 at various concentrations .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the empirical formula of a related compound is C17H20N4S with a molecular weight of 312.43 .

Scientific Research Applications

Insecticides and Pest Control

The compound’s structure, which combines a pyridine ring with a piperazine moiety, suggests potential insecticidal properties. Researchers have synthesized novel derivatives based on classical serotonin receptor ligands. These 4-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethoxy)aniline derivatives were designed and synthesized using ionic liquid-supported parallel synthesis. Some of these compounds displayed selective insecticidal bioactivities against tested pests .

Anti-Tubercular Agents

Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These compounds hold promise as potential agents in the fight against tuberculosis .

Cytotoxic Activity

A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was screened for in vitro cytotoxic activity against various cancer cell lines. The results indicate potential applications in cancer research .

Poly (ADP-Ribose) Polymerase (PARP) Inhibition

Compounds with a similar structure were developed to target PARP in human breast cancer cells. These derivatives showed comparable cell viability loss to the known PARP inhibitor Olaparib .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented . For instance, one compound was classified as Acute Tox. 4 Oral with specific hazard statements .

properties

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-19(16-4-3-8-21-18(16)25-15-6-13-26-14-15)23-11-9-22(10-12-23)17-5-1-2-7-20-17/h1-5,7-8,15H,6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAHPUFFAFTLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyridin-2-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

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